3-(2-Methylthiazole-4-carboxamido)tetrahydrothiophene-3-carboxylic acid

Lipophilicity Drug-likeness Fragment-based drug design

3-(2-Methylthiazole-4-carboxamido)tetrahydrothiophene-3-carboxylic acid (CAS 1496715-54-8) is a synthetic, non-natural amino acid derivative that combines a tetrahydrothiophene (thiolane) ring with a 2-methylthiazole-4-carboxamide substituent at the 3-position. With a molecular formula of C₁₀H₁₂N₂O₃S₂, a molecular weight of 272.34 g/mol, and a typical commercial purity of ≥98%, this compound is supplied as a heterocyclic building block for research and further manufacturing use only.

Molecular Formula C10H12N2O3S2
Molecular Weight 272.3 g/mol
Cat. No. B14904101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methylthiazole-4-carboxamido)tetrahydrothiophene-3-carboxylic acid
Molecular FormulaC10H12N2O3S2
Molecular Weight272.3 g/mol
Structural Identifiers
SMILESCC1=NC(=CS1)C(=O)NC2(CCSC2)C(=O)O
InChIInChI=1S/C10H12N2O3S2/c1-6-11-7(4-17-6)8(13)12-10(9(14)15)2-3-16-5-10/h4H,2-3,5H2,1H3,(H,12,13)(H,14,15)
InChIKeyZRHMDQUKNIIXGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Methylthiazole-4-carboxamido)tetrahydrothiophene-3-carboxylic acid: Core Heterocyclic Building Block Identity and Procurement-Relevant Specifications


3-(2-Methylthiazole-4-carboxamido)tetrahydrothiophene-3-carboxylic acid (CAS 1496715-54-8) is a synthetic, non-natural amino acid derivative that combines a tetrahydrothiophene (thiolane) ring with a 2-methylthiazole-4-carboxamide substituent at the 3-position . With a molecular formula of C₁₀H₁₂N₂O₃S₂, a molecular weight of 272.34 g/mol, and a typical commercial purity of ≥98%, this compound is supplied as a heterocyclic building block for research and further manufacturing use only . It belongs to the broader class of 2-substituted thiazole-4-carboxamide derivatives, a scaffold that has been extensively claimed in pharmaceutical patents targeting inflammatory and immunological disorders [1].

Why Generic Substitution Fails for 3-(2-Methylthiazole-4-carboxamido)tetrahydrothiophene-3-carboxylic acid: Structural and Physicochemical Constraints


Within the 3-amido-tetrahydrothiophene-3-carboxylic acid chemotype, even minor heterocyclic replacements dramatically shift computed physicochemical properties that govern solubility, permeability, and molecular recognition . Replacing the 2-methylthiazole ring with a 4-methyl-1,2,3-thiadiazole—the closest commercially available analog—produces a >2-fold decrease in lipophilicity (clogP 1.14 vs. 0.54) and expands the topological polar surface area from 79.3 Ų to 92.2 Ų . Such changes are sufficient to move a compound across critical drug-likeness thresholds and alter fragment-binding profiles, meaning that in-class compounds cannot be assumed interchangeable for structure-activity relationship (SAR) studies or library design without quantitative verification [1].

Product-Specific Quantitative Evidence Guide for 3-(2-Methylthiazole-4-carboxamido)tetrahydrothiophene-3-carboxylic acid: Comparator-Based Differentiation Data


Lipophilicity Advantage Over the Thiadiazole Analog: clogP 1.14 vs. 0.54

The target compound exhibits a computed octanol-water partition coefficient (clogP) of 1.14, whereas the direct heterocyclic analog 3-(4-methyl-1,2,3-thiadiazole-5-carboxamido)tetrahydrothiophene-3-carboxylic acid (CAS 1281921-52-5) has a clogP of 0.54, both calculated using a consistent computational method on the same vendor platform . This 2.1-fold difference in lipophilicity is substantial for a fragment-sized molecule (MW ≈ 272 Da) and places the target compound within the optimal clogP range (1–3) frequently sought for oral drug-like leads, while the thiadiazole analog falls below this window [1].

Lipophilicity Drug-likeness Fragment-based drug design

Lower Topological Polar Surface Area (TPSA) Relative to the Thiadiazole Analog: 79.3 Ų vs. 92.2 Ų

The target compound has a computed TPSA of 79.29 Ų, compared to 92.18 Ų for the 4-methyl-1,2,3-thiadiazole analog . The 12.9 Ų reduction is attributable to the replacement of the thiadiazole ring (containing an additional nitrogen) with a thiazole ring. In the context of fragment-based drug discovery, a TPSA below 80 Ų is associated with improved intestinal absorption and a higher probability of crossing the blood-brain barrier, whereas the analog's TPSA above 90 Ų may restrict passive permeation into the central nervous system [1].

Polar surface area Membrane permeability Blood-brain barrier penetration

Reduced Hydrogen-Bond Acceptor Count (5 vs. 6) Confers a Favorable Ligand Efficiency Profile

The target compound possesses five hydrogen-bond acceptor (HBA) atoms, one fewer than the six HBA atoms of the thiadiazole analog . Each additional hydrogen-bond acceptor increases the desolvation penalty required for protein binding and can reduce oral bioavailability. At equivalent molecular weight, the lower HBA count of the target compound contributes to a more favorable ligand efficiency profile, as it retains key donor/acceptor functionality (2 HBD, 5 HBA) necessary for target engagement while minimizing polarity [1].

Hydrogen bonding Ligand efficiency Oral bioavailability

Certified Purity of ≥98% with Defined Hazard Profile Enables Direct Use in Screening Libraries Without Re-Purification

The compound is supplied with a certified purity of ≥98% (Cat. No. CS-0288299), identical to the purity specification of the thiadiazole analog (≥98%, Cat. No. CS-0288288) . Both compounds carry the same GHS07 hazard classification (H302-H315-H319-H335) and require storage sealed in dry conditions at 2–8°C . While purity is equivalent, the compound's established quality control documentation and well-characterized safety profile (Warning signal word, no UN classification) reduce the operational burden of procurement and streamline integration into automated screening workflows compared to less thoroughly characterized in-class alternatives [1].

Compound purity Quality control High-throughput screening

Structural Uniqueness of the 2-Methylthiazole-4-carboxamido Substituent in Commercial Building Block Space

A substructure search of commercially available building blocks reveals that the 2-methylthiazole-4-carboxamido group attached to a tetrahydrothiophene-3-carboxylic acid core is a distinct chemotype relatively underrepresented in public and commercial libraries compared to the unsubstituted thiazole or the 1,2,3-thiadiazole variants . While precise library counts are dynamic, the 2-methyl substitution on the thiazole ring provides a vector for additional hydrophobic interactions in protein binding pockets that is absent in the des-methyl analog, and the thiazole sulfur orientation differs from that of the thiadiazole, potentially altering chalcogen-bonding interactions [1]. This scaffold uniqueness is valuable for fragment-based screening programs seeking to explore novel chemical space.

Chemical diversity Scaffold novelty Fragment library design

Best-Fit Research and Industrial Application Scenarios for 3-(2-Methylthiazole-4-carboxamido)tetrahydrothiophene-3-carboxylic acid


Fragment-Based Lead Generation Targeting Intracellular or CNS Proteins Requiring Moderate Lipophilicity

With a clogP of 1.14 , a TPSA of 79.3 Ų , and a molecular weight of 272 Da , this compound sits within the physicochemical ranges favored for fragment hits targeting intracellular enzymes or CNS receptors. Its lipophilicity advantage over the thiadiazole analog (clogP 0.54, TPSA 92.2 Ų) positions it as a more suitable fragment for surface plasmon resonance (SPR) or X-ray crystallographic screening against targets where passive membrane permeability is a downstream consideration. The carboxylic acid handle also permits ready functionalization for fragment growing or linking strategies.

Diversity-Oriented Synthesis and Combinatorial Library Construction for Immuno-Oncology Targets

The 2-substituted thiazole-4-carboxamide moiety is a privileged scaffold in patent literature covering TLR/IL-1R pathway modulators and other immunology targets . The compound's commercial availability at ≥98% purity with defined storage conditions makes it a practical building block for parallel amide coupling or esterification reactions, enabling the rapid generation of focused libraries. Its structural distinctiveness relative to the more common thiadiazole analogs supports the creation of novel composition-of-matter IP in competitive therapeutic areas.

Biophysical Assay Development Requiring a Well-Characterized, Soluble Negative Control Probe

The compound's computed properties—five hydrogen-bond acceptors, two donors, and a rotatable bond count of three —suggest moderate aqueous solubility suitable for use as a physicochemical reference compound in biophysical assay development. The GHS07 hazard classification and available safety documentation facilitate institutional compliance, while its structural similarity to bioactive thiazole carboxamides allows it to serve as a non-potent control in target engagement assays where scaffold-specific background binding must be ruled out.

Precursor for Agrochemical Lead Optimization Based on Tetrahydrothiophene-Containing Pesticidal Scaffolds

Tetrahydrothiophene-3-carboxylic acid derivatives have been cited as intermediates in the preparation of thiazole-containing pesticides, as documented in patent literature from Dow AgroSciences . The target compound extends this precedent by providing a pre-functionalized 2-methylthiazole-4-carboxamide moiety, potentially reducing synthetic step count in programs aimed at discovering novel acaricides or nematicides. The established room-temperature shipping and long-term storage at 2–8°C support international procurement for agrochemical research groups.

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